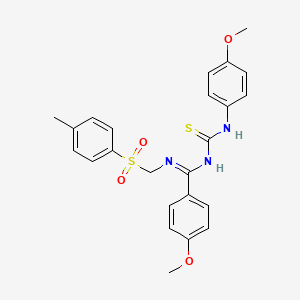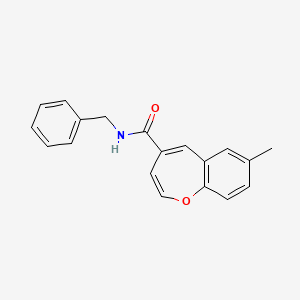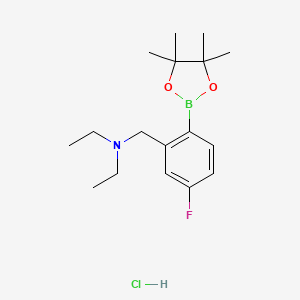![molecular formula C16H20N4O B2365786 2-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine CAS No. 2380170-93-2](/img/structure/B2365786.png)
2-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine is a heterocyclic compound that contains both pyrazine and piperidine rings. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the pyrazine ring imparts unique electronic properties, while the piperidine ring is a common structural motif in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine typically involves multi-step organic synthesis. One common approach is to start with the preparation of the piperidine intermediate, which is then coupled with a pyrazine derivative. The reaction conditions often involve the use of organic solvents such as methanol or acetonitrile, and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. The choice of reagents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production .
化学反应分析
Types of Reactions
2-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine N-oxides, while reduction can lead to the formation of partially or fully reduced pyrazine derivatives.
科学研究应用
2-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
作用机制
The mechanism of action of 2-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Pyrazinamide: A first-line anti-tubercular drug with a pyrazine ring.
Piperine: An alkaloid with a piperidine ring, known for its antioxidant and anti-inflammatory properties.
Pyridazine derivatives: Compounds with similar heterocyclic structures used in medicinal chemistry.
Uniqueness
2-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine is unique due to its specific combination of pyrazine and piperidine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new drugs and materials with tailored properties.
属性
IUPAC Name |
2-methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-13-9-18-10-16(19-13)20-8-2-3-14(11-20)12-21-15-4-6-17-7-5-15/h4-7,9-10,14H,2-3,8,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYOCHUQHMRSTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCCC(C2)COC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9-(4-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2365703.png)

![3-chloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2365705.png)
![(11Z)-N-(2-methoxyphenyl)-11-[(3-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2365708.png)
![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one](/img/structure/B2365709.png)

![[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2365712.png)

![N'-(2,5-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2365716.png)
![[4-(Methylsulfanyl)phenyl]methanamine hydrochloride](/img/new.no-structure.jpg)
![N-cyclohexyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B2365718.png)

![1-[1-(2-Chloro-6-fluorobenzoyl)azetidin-3-yl]pyrrolidine](/img/structure/B2365720.png)
![(1R,5S)-N-(4-chlorobenzyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2365723.png)
